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molecular formula C8H12N2O2 B8413244 3-Methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione

3-Methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione

Cat. No. B8413244
M. Wt: 168.19 g/mol
InChI Key: BONACAAFPROXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547690B2

Procedure details

To a stirred cold (0-5° C.) suspension of LAH (205 mg, 5.40 mmol) in an THF (15 ml) a solution of 3-methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione (375 mg) in THF (5 ml) was added and the mixture was heated to reflux for 1-2 h. Rxn was cooled in a ice bath and quenched by addition of water (0.2 ml), 15% NaOH (0.6 ml) and water (0.2 ml) and the suspension was vigorously stirred and filtered and dried over Na2SO4. Evaporation of solvents gave light-brown oil which was dissolved in ether and treated with 1N HCl in ether to afford 3-methyl-3,9-diazabicyclo[3.3.1]nonane and isolated as bis-HCl salt. MS: m/e 141 (MH+). 1H NMR (500 MHz, CD3OD): δ ppm 1.34-1.59 (5H, m), 2.02-2.32 (6H, m), 2.57-2.97 (4H, m).
Name
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][N:8]1[C:15](=O)[CH:14]2[NH:17][CH:10]([CH2:11][CH2:12][CH2:13]2)[C:9]1=O.Cl>C1COCC1.CCOCC>[CH3:7][N:8]1[CH2:15][CH:14]2[NH:17][CH:10]([CH2:11][CH2:12][CH2:13]2)[CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
375 mg
Type
reactant
Smiles
CN1C(C2CCCC(C1=O)N2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the suspension was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1-2 h
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
Rxn was cooled in a ice bath
CUSTOM
Type
CUSTOM
Details
quenched by addition of water (0.2 ml), 15% NaOH (0.6 ml) and water (0.2 ml)
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents
CUSTOM
Type
CUSTOM
Details
gave light-brown oil which

Outcomes

Product
Name
Type
product
Smiles
CN1CC2CCCC(C1)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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